

Environmental Fate of 2-Butene-1,4-diol: A Technical Guide

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Compound of Interest

Compound Name: 2-Butene-1,4-diol

Cat. No.: B7806548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of **2-butene-1,4-diol**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes available physicochemical properties, information on structurally related substances, and general principles of environmental science to project its likely behavior in the environment. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams.

Physicochemical Properties

The environmental partitioning and fate of a chemical are fundamentally governed by its physical and chemical properties. **2-Butene-1,4-diol** is a colorless, odorless liquid with high water solubility and low volatility, indicating its preference for the aqueous phase in the environment.^{[1][2]} A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **2-Butene-1,4-diol**

Property	Value	Reference
Molecular Formula	C ₄ H ₈ O ₂	[2][3]
Molecular Weight	88.11 g/mol	[1][2]
Physical State	Liquid	[1][2]
Color	Nearly colorless	[2]
Odor	Odorless	[2]
Melting Point	7 °C	[1][2]
Boiling Point	141-149 °C at 20 mmHg	[1][2]
Water Solubility	Very soluble	[1][2]
Vapor Pressure	0.04 mmHg	[1]
Log P (Octanol-Water Partition Coefficient)	-0.8 (Computed)	[1][2]

Environmental Partitioning

The high water solubility and low octanol-water partition coefficient (Log P) of **2-butene-1,4-diol** strongly suggest that it will predominantly reside in the aqueous compartment of the environment.[1][2] Its low vapor pressure and an estimated low Henry's Law constant (based on the related compound 2-butyne-1,4-diol) indicate that volatilization from water or moist soil surfaces is not a significant fate process.[4]

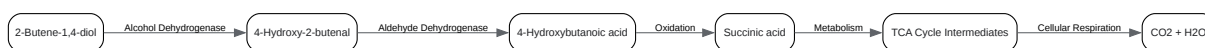
Due to the lack of experimental data on its soil sorption coefficient (K_{oc}), a definitive conclusion on its mobility in soil cannot be drawn. However, its high water solubility and low Log P suggest a low potential for adsorption to soil organic matter, implying high mobility in soil and a potential to leach into groundwater.

Biodegradation

While direct studies on the biodegradation of **2-butene-1,4-diol** are not readily available in the scientific literature, its chemical structure as a short-chain diol suggests that it is likely to be biodegradable by microorganisms. Its use in the synthesis of biodegradable polyesters further

supports this assumption.[5] The double bond and hydroxyl groups provide potential sites for microbial enzymatic attack.

A plausible aerobic biodegradation pathway for **2-butene-1,4-diol** is proposed in the diagram below. This pathway is hypothetical and based on common metabolic routes for similar organic compounds.



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A plausible aerobic biodegradation pathway for **2-butene-1,4-diol**.

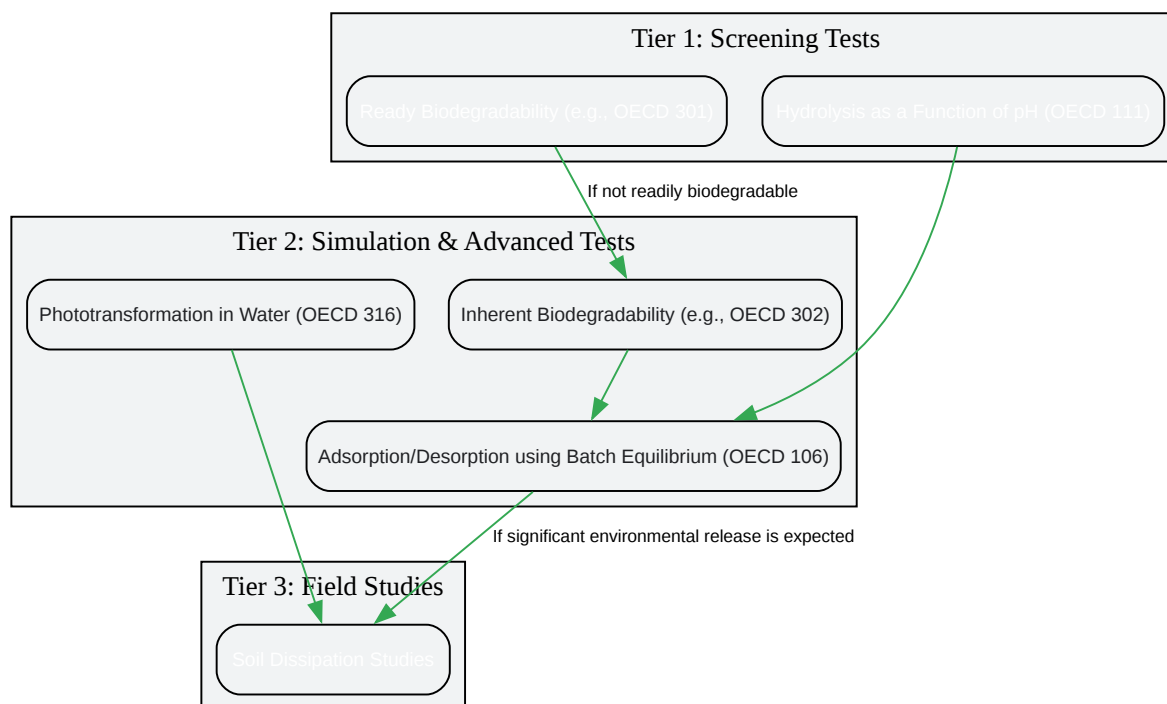
Abiotic Degradation

Information on the abiotic degradation of **2-butene-1,4-diol** through processes such as hydrolysis and photolysis is scarce.

- Hydrolysis: As an alcohol, **2-butene-1,4-diol** is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).
- Photolysis: The molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis in water is unlikely to be a significant degradation pathway. In the atmosphere, it may be susceptible to reaction with hydroxyl radicals, but due to its low volatility, this is not considered a major environmental fate process.

Experimental Protocols

Detailed, validated experimental protocols for the environmental fate of **2-butene-1,4-diol** are not available in the public domain. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are available for testing the biodegradability, soil sorption, and other environmental fate parameters of chemicals. Researchers investigating the environmental fate of this compound should refer to these established methodologies. A general experimental workflow for assessing environmental fate is depicted below.



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A general experimental workflow for environmental fate assessment.

Summary and Data Gaps

In summary, **2-butene-1,4-diol** is expected to be a water-soluble and mobile compound in the environment. While it is likely biodegradable, there is a significant lack of quantitative data to confirm its degradation rates and pathways. Similarly, experimental data on its soil sorption and abiotic degradation are needed for a complete environmental risk assessment.

Key Data Gaps:

- Aerobic and anaerobic biodegradation rates and pathways in water and soil.
- Identification of microbial species capable of degrading **2-butene-1,4-diol**.

- Experimentally determined soil sorption coefficient (Koc).
- Data on potential abiotic degradation processes under environmentally relevant conditions.

Further research is crucial to fill these data gaps and provide a more definitive understanding of the environmental fate and potential risks associated with **2-butene-1,4-diol**.

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